

Spectroscopic and Structural Elucidation of N-Benzoyl-N-(phenylmethyl)-benzamide: A Technical Overview

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Compound of Interest

Compound Name: *Benzamide, N-benzoyl-N-(phenylmethyl)-*

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Introduction

N-Benzoyl-N-(phenylmethyl)-benzamide is a tertiary amide characterized by the presence of two benzoyl groups and one benzyl group attached to a central nitrogen atom. This technical guide provides a summary of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this guide also includes spectroscopic data for the closely related secondary amide, N-benzylbenzamide, for comparative purposes. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data for a Related Compound: N-Benzylbenzamide

For reference, the spectroscopic data for N-benzylbenzamide (C₁₄H₁₃NO), a structurally similar secondary amide, is presented below.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylbenzamide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.79	d	7.1	2H, ortho-protons of benzoyl group
7.48-7.51	t	7.1	1H, para-proton of benzoyl group
7.41-7.44	m	-	2H, meta-protons of benzoyl group
7.32-7.36	m	-	4H, protons of benzyl group
7.26-7.31	m	-	1H, para-proton of benzyl group
6.44	br s	-	1H, NH
4.65	d	5.5	2H, CH ₂
Solvent: CDCl ₃ , Spectrometer Frequency: 500 MHz. [1]			

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylbenzamide

Chemical Shift (δ) ppm	Assignment
167.5	C=O
138.2	Quaternary C (benzyl)
134.5	Quaternary C (benzoyl)
131.7	CH (para-benzoyl)
128.9	CH (benzyl)
128.7	CH (ortho-benzoyl)
128.1	CH (benzyl)
127.7	CH (meta-benzoyl)
127.1	CH (benzyl)
44.2	CH ₂
Solvent: CDCl ₃ , Spectrometer Frequency: 125 MHz. [1]	

Table 3: IR Spectroscopic Data for N-Benzylbenzamide

Wavenumber (cm ⁻¹)	Assignment
3292	N-H Stretching
2962, 2931	C-H Stretching
1633	C=O Stretching (Amide I)
1552	N-H Bending (Amide II)
[2]	

Table 4: Mass Spectrometry Data for N-Benzylbenzamide

m/z	Interpretation
211	[M] ⁺ (Molecular Ion)[3][4]
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)[3][4]
91	[C ₇ H ₇] ⁺ (Tropylium cation)
Ionization Method: Electron Impact (EI).[2]	

Experimental Protocols

The following sections outline the general procedures for acquiring NMR, IR, and MS spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of the analyte (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer, such as a Bruker or Jeol instrument, operating at a specific frequency for protons (e.g., 400 or 500 MHz).
- **Data Acquisition:**
 - For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, the spectral width is wider (typically 0-220 ppm), and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples:** The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).
 - **Liquid Samples:** A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC-MS) is a common method where the sample is first separated on a GC column before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.
- **Ionization:** The sample molecules are ionized. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique often used for less volatile or thermally labile molecules, typically showing the molecular ion peak.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N-Benzoyl-N-(phenylmethyl)-benzamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101800#benzamide-n-benzoyl-n-phenylmethyl-spectroscopic-data-nmr-ir-ms]

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